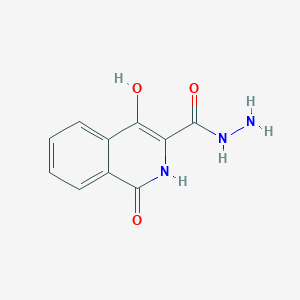

4-羟基-1-氧代-1,2-二氢异喹啉-3-碳酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-hydroxyquinolone derivatives typically involves multiple steps, including aminolysis, esterification, and heterocyclization. For instance, an improved method for synthesizing 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives starts with the aminolysis of phthalic anhydride with alkylaminoacetic acid derivatives, followed by esterification with diazomethane and Dieckmann condensation . Another method involves the reaction of methyl isocyanoacetate with isatoic anhydrides, followed by hydrolysis to yield 3-amino-4-hydroxyquinolin-2(1H)-one derivatives . Additionally, the use of N,N'-dicyclohexylcarbodiimide in the synthesis of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates has been reported to produce high yields and purity .

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using various analytical techniques such as 1H NMR, mass spectroscopy, and X-ray analysis. For example, the structure of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyridylamides was confirmed using these methods . The presence of the hydroxy group and the carbohydrazide moiety in the compound of interest suggests potential for hydrogen bonding and other intermolecular interactions that could influence its chemical behavior and biological activity.

Chemical Reactions Analysis

The chemical reactivity of 4-hydroxyquinolone derivatives varies depending on the substituents and reaction conditions. Bromination of these compounds can lead to conventional addition to double bonds or halocyclization, depending on the substituents present . The reduction of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids 2-nitrobenzylidenehydrazides to the corresponding quinoline-3-carboxamides has been observed, as well as their conversion to symmetrical N,N'-di(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinoyl)hydrazines under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydroxyquinolone derivatives are influenced by their molecular structure. The presence of hydroxy and carbohydrazide groups can affect solubility, hydrogen bonding capacity, and acidity/basicity. These properties are crucial for the biological activity of the compounds, as they determine the interaction with biological targets and the ability to cross cellular membranes. The papers provided do not detail the specific physical and chemical properties of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide, but the general trends in the 4-hydroxyquinolone family can be inferred .

科学研究应用

胆碱酯酶抑制和钙通道拮抗作用

一项研究深入探讨了 4-羟基-1-氧代-1,2-二氢异喹啉-3-碳酰肼的新衍生物的合成、生物学评估和分子建模,突出了它们作为胆碱酯酶抑制剂和钙通道拮抗剂的潜力。已经研究了这些化合物抑制乙酰胆碱酯酶/丁酰胆碱酯酶的能力,并通过对接分析证实了它们的选择性。具体而言,一种化合物显示牛嗜铬细胞中的钙信号显着减少,表明在调节钙介导过程中的潜在应用 (Tomassoli 等,2011).

分子对接和抗菌活性

已经对源自喹啉衍生物(包括 4-羟基-1-氧代-1,2-二氢异喹啉-3-碳酰肼)的新型配合物进行了研究。这些化合物被合成和表征,随后进行分子建模和对接研究。它们针对 HepG2-code:5EQG 蛋白进行了评估,显示出有希望的抑制水平。此外,它们对大肠杆菌、枯草芽孢杆菌和黑曲霉等各种微生物的抗菌活性也很有希望,为它们在抗菌和抗癌治疗中的应用开辟了途径 (Ali 等,2019).

离子识别和传感

该化合物已被用于合成对多种离子具有特异性的分子受体。值得注意的是,一项研究展示了利用杯[4]芳烃的疏水和构象基序和 4-羟基-1-氧代-1,2-二氢异喹啉-3-碳酰肼的结合特性来设计和合成一种新的分子受体。该受体在与特定离子相互作用后表现出不同的颜色和荧光变化,表明其在选择性离子传感和识别应用中的潜力 (Chawla & Gupta,2015).

生物活性和药物合成

多项研究探索了 4-羟基-1-氧代-1,2-二氢异喹啉-3-碳酰肼的各种衍生物的合成,研究了它们的化学性质和潜在生物活性。例如,已经对二氢恶嗪的合成及其在药物开发过程中的潜力进行了研究。其他研究重点关注特定衍生物的化学转化和生物学特性,研究了它们在医疗应用中的潜力,包括抗菌和抗炎活性 (Freeman 等,1979;Ukrainets 等,2011;Sultana 等,2013).

未来方向

The future directions for research on “4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide” involve further structural modification to improve potencies . The 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide scaffold provides an acceptable chemical template for synthetic modification, probably resulting in compounds with further promising anti-HIV-1 and antibacterial potencies .

属性

IUPAC Name |

4-hydroxy-1-oxo-2H-isoquinoline-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c11-13-10(16)7-8(14)5-3-1-2-4-6(5)9(15)12-7/h1-4,14H,11H2,(H,12,15)(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUFEFMECHJRBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(NC2=O)C(=O)NN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901161290 |

Source

|

| Record name | 1,2-Dihydro-4-hydroxy-1-oxo-3-isoquinolinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901161290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide | |

CAS RN |

104926-86-5 |

Source

|

| Record name | 1,2-Dihydro-4-hydroxy-1-oxo-3-isoquinolinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104926-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-4-hydroxy-1-oxo-3-isoquinolinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901161290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1300658.png)

![{(Z)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate](/img/structure/B1300697.png)

![N-(benzylideneamino)-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B1300705.png)

![Methyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1300712.png)

![4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300735.png)